molecular formula C28H23N3O4S B2587017 (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate CAS No. 499209-98-2

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate

Cat. No.: B2587017
CAS No.: 499209-98-2
M. Wt: 497.57
InChI Key: NXZRHGSSGNCXCI-VYIQYICTSA-N
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Description

(Z)-Ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate is a thiazolidinone derivative characterized by a unique combination of functional groups: a benzyl-substituted thiazolidinone core, a cyanoacetamido linker, and an ethyl benzoate ester. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The (Z)-configuration of the ethylidene group and the electron-withdrawing cyano moiety in this compound likely enhance its reactivity and binding affinity compared to simpler thiazolidinone derivatives .

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZRHGSSGNCXCI-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a synthetic compound belonging to the thiazolidinone family, has garnered attention for its potential biological activities. Its unique molecular structure includes a thiazolidinone ring, ester functionalities, and a cyano group, which may contribute to its diverse pharmacological properties.

The compound can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. Reaction conditions typically require controlled temperatures and specific solvents to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may be harnessed for therapeutic applications. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that thiazolidinones can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of microbial growth .
  • Anti-inflammatory Effects : Research highlights the potential of this compound in reducing inflammation. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone structure allows for binding to these targets, potentially altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : A study evaluated the efficacy of thiazolidinone derivatives in inhibiting EGFR (Epidermal Growth Factor Receptor) activity, reporting IC50 values close to established anticancer drugs like erlotinib. This suggests a promising role in cancer therapeutics .
  • Antimicrobial Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Inflammation Modulation : Experimental models showed that thiazolidinone derivatives could significantly reduce markers of inflammation, indicating their potential use in treating inflammatory diseases .

Data Summary Table

Activity Type Findings Reference
AnticancerInhibitory effects on EGFR; IC50 values comparable to erlotinib
AntimicrobialSignificant antibacterial activity against various pathogens
Anti-inflammatoryReduction in pro-inflammatory cytokines in experimental models

Scientific Research Applications

Biological Activities

Research indicates that (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate may exhibit several pharmacological properties:

  • Anticancer Activity: Compounds containing thiazolidinone structures have been studied for their potential to inhibit cancer cell proliferation. For instance, thiazolidinones have shown effectiveness against various cancer types, likely due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties: The thiazolidinone scaffold is often linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Studies have indicated that similar compounds can inhibit key enzymes involved in inflammatory pathways .
  • Antimicrobial Effects: The presence of the thiazolidine ring has been associated with antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the thiazolidinone core through condensation reactions.
  • Introduction of the cyanoacetamido group via nucleophilic substitution.

The reactivity profile of this compound can be explored through various chemical reactions typical for thiazolidinones, such as:

  • Nucleophilic additions.
  • Cycloaddition reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Inhibition Studies: A study demonstrated that derivatives of thiazolidinones exhibited significant inhibition against specific cancer cell lines, suggesting that structural modifications could lead to enhanced potency against tumors .
  • Molecular Docking Simulations: In silico studies indicated that similar compounds could effectively bind to key targets involved in inflammation and cancer progression, highlighting the importance of structural features in determining biological activity .
  • Pharmacological Evaluations: Various derivatives have undergone pharmacological evaluations, revealing promising results in terms of safety profiles and efficacy, paving the way for further clinical investigations .

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The 4-oxo-3-phenylthiazolidin-2-ylidene core undergoes characteristic nucleophilic additions and cycloadditions:

Reaction Type Conditions Product Mechanistic Notes Source
Ring-opening Acidic hydrolysis (HCl, H₂O/EtOH)5-Benzyl-3-phenylthiazolidine-2,4-dione derivativeProtonation at C=O followed by nucleophilic attack at C2, yielding dione intermediates.,
Electrophilic substitution Bromination (Br₂/CHCl₃)5-Bromo-substituted thiazolidinoneBromine attacks the electron-rich enol tautomer at C5 of the thiazolidinone ring.
Knoevenagel condensation Aldehydes, piperidine catalystExtended α,β-unsaturated systemsCyanoacetamido group facilitates enolate formation, enabling C=C bond formation.,

Cyanoacetamido Group Reactivity

The 2-cyanoacetamido moiety participates in cyclization and hydrolysis:

Reaction Type Conditions Product Mechanistic Notes Source
Cyclization Thermal (Δ, 120°C)Pyrrolo[2,1-b]thiazole derivativeIntramolecular attack of the amide nitrogen on the cyano group, forming a 5-membered ring.
Hydrolysis H₂SO₄ (aq)/EtOH, refluxCarboxylic acid derivativeAcid-catalyzed conversion of the cyano group to a carboxylic acid.

Ethyl Benzoate Ester Hydrolysis

The ester group undergoes saponification under basic conditions:

Conditions Reagents Product Rate (t₁/₂) Yield Source
Alkaline hydrolysisNaOH (2M), EtOH/H₂O, 80°C4-(2-(5-Benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoic acid2.5 hours92%
Enzymatic hydrolysisLipase (Candida antarctica), pH 7.0Partial hydrolysis to mixed acid-ester24 hours45%

Hydrogenation of the Exocyclic Double Bond

The (Z)-configured exocyclic C=C bond is selectively reduced:

Catalyst Conditions Product Stereochemistry Yield Source
Pd/C (10 mol%)H₂ (1 atm), EtOAc, 25°CDihydrothiazolidinone derivativeRetention of Z-configuration85%
Rh/Al₂O₃ (5 mol%)H₂ (3 atm), THF, 50°CSaturated thiazolidinoneRacemic mixture78%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and isomerization:

Reaction Conditions Product Quantum Yield Source
Dimerization UV (365 nm), benzeneHead-to-tail cyclobutane dimerΦ = 0.12
Z→E isomerization UV (254 nm), CH₂Cl₂(E)-Ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoateΦ = 0.45

Biological Activity-Driven Reactivity

In physiological conditions (pH 7.4, 37°C), the compound undergoes:

  • Glutathione conjugation : Thiol attack at the α,β-unsaturated ketone (t₁/₂ = 15 min, ).

  • Serum esterase hydrolysis : Partial cleavage of the ethyl benzoate group (t₁/₂ = 8 hours, ).

Key Findings:

  • The thiazolidinone ring’s reactivity dominates, enabling diverse transformations (e.g., bromination, cycloadditions).

  • The ethyl benzoate group acts as a hydrolytic liability but can be stabilized via prodrug strategies.

  • Hydrogenation retains stereochemistry, critical for maintaining biological activity.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization.

Comparison with Similar Compounds

To contextualize the properties of (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents/Functional Groups Synthesis Method Biological Relevance
Target Compound Thiazolidinone Benzyl, phenyl, cyanoacetamido, ethyl benzoate Cyclization of thiourea derivatives with DMAD Enzyme inhibition, antimicrobial
Thiazolidinones (e.g., 4a-j) Thiazolidinone Benzamido, methoxy-oxoethylidene, aryl groups Reaction of aroylthioureas with DMAD Anticancer, antibacterial
1,3,4-Oxadiazole derivatives Oxadiazole Triazole, semicarbazide, aryloxy groups Hydrazine hydrate-mediated cyclization Antiviral, antioxidant
1,2,3-Thiadiazoles Thiadiazole Aryloxy, arylthio, heteroaryl groups Nucleophilic substitution with phenols/thiols Herbicidal, antifungal
Benzothiazolyl azo benzoic acids Benzothiazole + azo Azo linkage, hydroxy, substituted benzoic acid Diazotization and coupling reactions Dyes, metal ion sensors

Key Observations :

The azo group in benzothiazolyl derivatives introduces conjugation, enabling UV-vis absorption properties absent in the target compound.

Functional Groups: The cyanoacetamido group in the target compound is a strong electron-withdrawing moiety, enhancing electrophilicity compared to benzamido or methoxy-oxoethylidene groups in related thiazolidinones (e.g., 4a-j). This may increase reactivity in nucleophilic addition or enzyme inhibition. The ethyl benzoate ester improves lipophilicity, favoring membrane permeability over carboxylic acid derivatives (e.g., azo benzoic acids).

Synthesis: The target compound shares a cyclization pathway with other thiazolidinones (e.g., 4a-j) but uses cyanoacetamido precursors instead of benzamido derivatives. DMAD (dimethyl acetylenedicarboxylate) is a common reagent in both cases, facilitating ring formation via Michael addition.

Spectral and Physicochemical Properties
  • IR Spectroscopy: The target compound’s nitrile (C≡N) stretch at ~2200 cm⁻¹ distinguishes it from benzamido-containing thiazolidinones, which show amide I/II bands at ~1650 cm⁻¹. Ethyl benzoate’s ester C=O stretch (~1720 cm⁻¹) is consistent across analogs.
  • Solubility :

    • The ethyl ester group reduces water solubility compared to carboxylic acid derivatives (e.g., azo benzoic acids), but enhances compatibility with organic solvents.

Q & A

Q. What are the typical synthetic routes for (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, and what key intermediates are involved?

The synthesis typically involves condensation of thiazolidinone precursors with cyanoacetamide derivatives. For example:

  • Step 1 : Prepare 5-benzyl-3-phenylthiazolidin-4-one via cyclization of benzylamine, phenyl isothiocyanate, and chloroacetic acid under reflux in ethanol .
  • Step 2 : React the thiazolidinone intermediate with ethyl 4-amino benzoate and cyanoacetic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the amide linkage .
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm stereochemistry (Z-configuration) using NOESY NMR .

Q. How is the purity and structural integrity of this compound validated in academic settings?

A multi-technique approach is used:

  • Elemental Analysis : Confirm C, H, N composition (e.g., deviations <0.3% from theoretical values) .
  • Spectroscopy :
    • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
    • NMR : Assign protons on the thiazolidinone ring (δ 6.8–7.5 ppm for aromatic protons) and ethyl ester (δ 1.3–4.3 ppm) .
  • HRMS : Match molecular ion peaks (e.g., [M+H]⁺) to theoretical mass (e.g., ±1 ppm accuracy) .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation .
  • Waste Disposal : Collect in halogenated waste containers due to the thiazolidinone and cyano groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Hypothesis Testing :
    • If NMR shows unexpected splitting, check for diastereomerism or solvent impurities. Re-run in deuterated DMSO to suppress proton exchange .
    • For HRMS adducts (e.g., [M+Na]⁺ vs. [M+H]⁺), use isotopic pattern analysis or compare with synthetic standards .
  • Supplementary Techniques :
    • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration) .
    • Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra .

Q. What strategies optimize reaction yields during the synthesis of this compound?

  • Parameter Screening :
    • Vary equivalents of coupling agents (e.g., 1.2–1.5 eq DCC) to maximize amide bond formation .
    • Test solvents (e.g., THF vs. DMF) to improve solubility of intermediates .
  • Real-Time Monitoring :
    • Use TLC (silica, UV detection) or in-situ FTIR to track reaction progress and minimize side products .
  • Workflow Example :
    • A 76% yield was achieved by stirring the reaction at 25°C for 36 hours in THF with 1.1 eq of triethylamine .

Q. How does the electronic nature of substituents (e.g., benzyl vs. fluorobenzyl) affect the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Study :
    • Replace the benzyl group with electron-withdrawing (e.g., 4-fluorobenzyl) or donating (e.g., 4-methoxybenzyl) groups .
    • Assess antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli) .
  • Key Finding : Fluorobenzyl derivatives showed 2–3× higher activity due to enhanced membrane permeability .

Q. How can researchers address discrepancies in elemental analysis (e.g., C/H/N ratios deviating from theoretical values)?

  • Troubleshooting Steps :
    • Re-purify via recrystallization (e.g., ethanol/water) to remove residual solvents .
    • Repeat combustion analysis with freshly dried samples to exclude moisture interference .
  • Case Study : A deviation of 0.2% in nitrogen content was resolved by extending drying time under vacuum (24 hours vs. 12 hours) .

Methodological Notes

  • Data Reproducibility : Always include negative controls (e.g., reactions without coupling agents) to validate product formation .
  • Environmental Impact : Assess biodegradability using OECD 301F assays, as thiazolidinone rings may persist in aquatic systems .

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